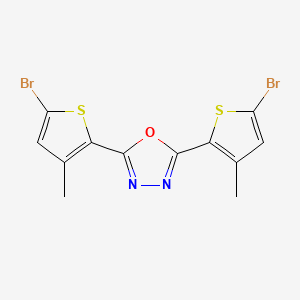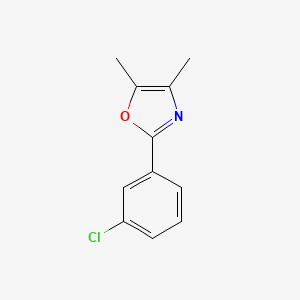
5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde is a compound that features a pyrrolidine ring, a methoxy group, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Formylation: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as halides, in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl and methoxy groups on biological activity.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the methoxy group can participate in hydrogen bonding or other interactions. The pyrrolidine ring provides structural rigidity and can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde: Similar structure with an ethoxy group instead of a methoxy group.
Pyrrolidine-2,5-dione derivatives: Compounds with a similar pyrrolidine ring but different functional groups.
Uniqueness
5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the methoxy group can influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
CAS No. |
850649-40-0 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
5-methoxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-6-12(7-4-10)19(16,17)14-11(9-15)5-8-13(14)18-2/h3-4,6-7,9,11,13H,5,8H2,1-2H3 |
InChI Key |
SHYHYFZNZQTOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


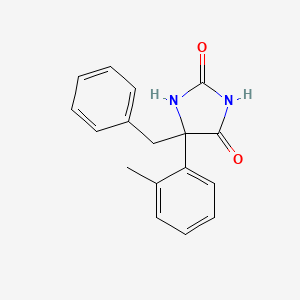

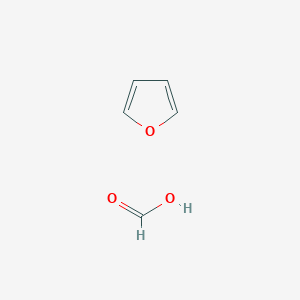
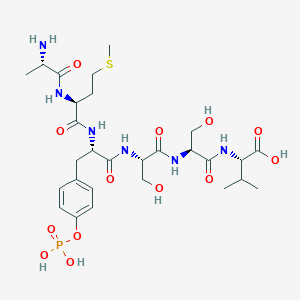

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

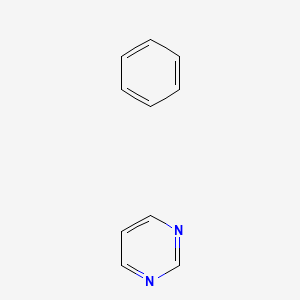
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
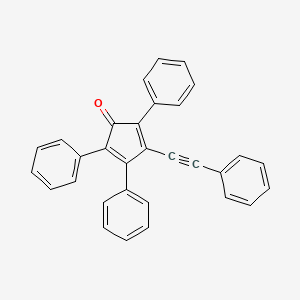
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
